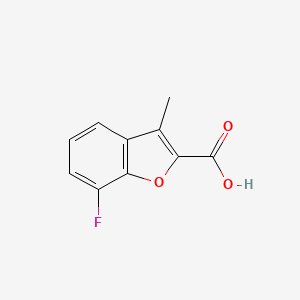

7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

説明

Structural Characteristics and Classification

This compound exhibits a complex molecular architecture that exemplifies the structural sophistication achievable in modern heterocyclic chemistry. The compound possesses the molecular formula C₁₀H₇FO₃ with a molecular weight of 194.16 daltons, placing it within the category of small organic molecules suitable for pharmaceutical applications. The chemical structure consists of a benzofuran core system, which itself represents a fusion of benzene and furan ring systems, creating a bicyclic aromatic heterocycle.

The systematic nomenclature of this compound reflects its precise structural features, with the International Union of Pure and Applied Chemistry name being this compound. The compound is officially registered with the Chemical Abstracts Service under the registry number 852388-66-0, and it possesses the Molecular Design Limited catalog number MFCD06655338. These identifiers ensure unambiguous identification of the compound in scientific literature and commercial applications.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇FO₃ |

| Molecular Weight | 194.16 daltons |

| Chemical Abstracts Service Number | 852388-66-0 |

| Molecular Design Limited Number | MFCD06655338 |

| International Union of Pure and Applied Chemistry Name | This compound |

| European Community Number | 874-645-9 |

| Simplified Molecular Input Line Entry System | O=C(C1=C(C)C2=CC=CC(F)=C2O1)O |

From a classification perspective, this compound belongs to several important chemical categories. Primarily, it is classified as a heterocyclic compound due to the presence of oxygen in the furan ring system. More specifically, it falls within the benzofuran family, which represents fused aromatic heterocycles containing both benzene and furan components. The compound also belongs to the broader category of carboxylic acids due to the presence of the carboxyl functional group, and it can be classified as a fluorinated organic compound owing to the fluorine substituent.

The three-dimensional molecular structure of this compound exhibits specific geometric characteristics that influence its chemical behavior and potential biological activity. The benzofuran ring system maintains planarity, which is typical for aromatic systems, while the carboxylic acid group can adopt different conformations depending on environmental conditions. The fluorine atom at the 7-position introduces unique electronic effects due to its high electronegativity, while the methyl group at the 3-position provides steric influence and contributes to the overall molecular hydrophobicity.

Historical Context in Benzofuran Research

The development of this compound must be understood within the broader historical context of benzofuran research, which began in the nineteenth century with pioneering work by early organic chemists. The benzofuran heterocyclic system was first synthesized in 1870 by Perkin, marking the beginning of systematic investigation into this important class of compounds. This initial discovery laid the foundation for subsequent decades of research that would eventually lead to the development of sophisticated benzofuran derivatives such as this compound.

Throughout the twentieth century, benzofuran chemistry evolved significantly as researchers developed new synthetic methodologies and discovered diverse biological activities associated with benzofuran-containing compounds. The recognition that benzofuran derivatives possess antimicrobial, anti-inflammatory, and anticancer properties sparked intensive research efforts aimed at developing new therapeutic agents based on this heterocyclic scaffold. This growing understanding of benzofuran bioactivity provided the scientific foundation for the synthesis and investigation of specialized derivatives such as this compound.

The incorporation of fluorine atoms into benzofuran structures represents a relatively recent development in the field, reflecting advances in fluorine chemistry that occurred primarily in the latter half of the twentieth century. The synthesis of fluorinated benzofurans required the development of specialized synthetic methodologies capable of introducing fluorine atoms at specific positions within the heterocyclic framework. These technical advances enabled the preparation of compounds like this compound, which combine the beneficial properties of the benzofuran core with the unique characteristics imparted by fluorine substitution.

Contemporary benzofuran research has witnessed remarkable advances in synthetic methodology, with researchers developing numerous catalytic approaches for constructing benzofuran rings. These include palladium-catalyzed reactions, rhodium-based catalysis, gold and silver-promoted cyclizations, ruthenium-catalyzed processes, and visible-light-mediated synthesis. The availability of these diverse synthetic approaches has facilitated the preparation of complex benzofuran derivatives such as this compound, which would have been challenging to synthesize using earlier methodologies.

Significance in Contemporary Chemical Science

This compound holds particular significance in contemporary chemical science due to its potential applications as a pharmaceutical intermediate and its role in advancing our understanding of structure-activity relationships within the benzofuran family. The compound serves as a valuable building block in organic synthesis, particularly in the development of more complex pharmaceutical agents that require the benzofuran scaffold as a core structural element. The presence of multiple functional groups within a single molecule provides numerous opportunities for chemical modification and derivatization.

The carboxylic acid functionality of this compound makes it particularly valuable as a synthetic intermediate, as carboxylic acids can be readily converted to various other functional groups including esters, amides, and alcohols. This synthetic versatility enables medicinal chemists to prepare diverse libraries of benzofuran-based compounds for biological evaluation. The compound has been specifically utilized in the synthesis of methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, demonstrating its practical utility in pharmaceutical intermediate synthesis.

Research into benzofuran derivatives has revealed their potential as antimicrobial agents, with studies demonstrating that benzofuran-containing compounds can exhibit significant activity against various bacterial and fungal pathogens. The structural features of this compound, particularly the fluorine substitution and carboxylic acid group, may contribute to enhanced antimicrobial properties compared to unsubstituted benzofuran derivatives. The fluorine atom can increase the lipophilicity of the molecule while potentially improving its metabolic stability.

Table 2: Contemporary Applications of this compound

The compound also holds significance in the context of transglutaminase inhibition research, where benzofuran derivatives have been identified as potential therapeutic agents for treating transglutaminase-related diseases. This represents an emerging area of pharmaceutical research where this compound and its derivatives may contribute to the development of novel therapeutic interventions.

Position within the Benzofuran Family of Compounds

This compound occupies a distinctive position within the broader benzofuran family, characterized by its specific substitution pattern and functional group composition. The benzofuran family encompasses a vast array of compounds ranging from simple unsubstituted benzofuran to highly complex natural products and synthetic derivatives. Within this family, carboxylic acid-containing benzofurans represent an important subclass due to their enhanced water solubility and potential for forming ionic interactions with biological targets.

Comparison with other benzofuran carboxylic acids reveals the unique characteristics of this compound. For instance, benzofuran-6-carboxylic acid lacks both the fluorine and methyl substituents, resulting in different physical and chemical properties. The 6-carboxylic acid isomer exhibits different antimicrobial and antioxidant activities compared to the 2-carboxylic acid position found in this compound. Similarly, 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid differs by having a methoxy group instead of fluorine at the 7-position, which significantly alters the electronic properties of the molecule.

Table 3: Structural Comparison of Related Benzofuran Carboxylic Acids

| Compound | Molecular Formula | Carboxylic Acid Position | Substituents | Molecular Weight |

|---|---|---|---|---|

| This compound | C₁₀H₇FO₃ | 2 | 7-F, 3-CH₃ | 194.16 |

| 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C₁₁H₁₀O₄ | 2 | 7-OCH₃, 3-CH₃ | 206.2 |

| Benzofuran-6-carboxylic acid | C₉H₆O₃ | 6 | None | 162.14 |

| 7-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | C₁₀H₇ClO₃ | 2 | 7-Cl, 3-CH₃ | 210.61 |

The fluorine substitution in this compound represents a particularly important structural feature that distinguishes it from most other benzofuran derivatives. Fluorine is the most electronegative element, and its incorporation into organic molecules often leads to enhanced biological activity and improved pharmacokinetic properties. The 7-position fluorine substitution creates a unique electronic environment within the benzofuran ring system that may influence both chemical reactivity and biological interactions.

The methyl group at the 3-position provides additional structural complexity and contributes to the overall molecular architecture of this compound. This substitution pattern is shared with several other biologically active benzofuran derivatives, suggesting that the 3-methyl substitution may play an important role in determining biological activity. The combination of 7-fluorine and 3-methyl substitution creates a unique molecular environment that sets this compound apart from other members of the benzofuran family.

Within the context of pharmaceutical research, this compound represents an example of rational drug design principles applied to the benzofuran scaffold. The specific substitution pattern was likely chosen to optimize particular chemical or biological properties, reflecting the sophisticated approach taken in modern medicinal chemistry to develop compounds with enhanced therapeutic potential. This compound thus serves as both a research tool and a potential lead compound for further pharmaceutical development.

特性

IUPAC Name |

7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKSDBKGWXHSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368932 | |

| Record name | 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852388-66-0 | |

| Record name | 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization to Form Benzofuran Core

A common approach to benzofuran synthesis involves the intramolecular cyclization of 2-hydroxyaryl precursors bearing appropriate side chains. For fluorinated benzofurans, the starting material is typically a 2-fluorophenol or a 2-hydroxy-3-methyl-substituted phenol derivative.

Base-catalyzed cyclization: For example, cyclization of 2-fluorophenol derivatives with ethyl formate or ethyl 2-formylphenoxyacetate in the presence of anhydrous potassium carbonate in dry DMF at elevated temperatures (around 90–95°C) leads to the formation of the benzofuran ring via intramolecular aldol condensation and dehydration steps.

Transition-metal catalyzed cyclization: Palladium-catalyzed coupling reactions involving halogenated hydroxybenzoic acid esters and alkynes (e.g., trialkylsilyl acetylenes) have been employed to construct benzofuran rings with halogen substituents, which can be further functionalized to introduce fluorine.

Installation of the 3-Methyl Group

- The methyl group at the 3-position is typically introduced via alkylation of the benzofuran precursor or by using methyl-substituted starting materials such as o-hydroxyacetophenones bearing a methyl group at the ortho position relative to the hydroxyl group.

Carboxylation at the 2-Position

The carboxylic acid group at the 2-position is commonly introduced by oxidation of methyl or aldehyde substituents or by using esters that are hydrolyzed post-cyclization.

For example, ethyl esters of benzofuran-2-carboxylic acid derivatives are synthesized first and then hydrolyzed under acidic or basic conditions to yield the free acid.

Representative Preparation Procedure

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of 2-fluorophenol derivative | 2-fluorophenol + ethyl formate, K2CO3, DMF, 92–94°C, 4 h | 70–85 | Base-catalyzed intramolecular aldol condensation |

| 2 | Halogenation/Fluorination | N-fluorobenzenesulfonimide or N-chlorosuccinimide, organic solvent, RT to 60°C | 60–75 | Selective fluorination at 7-position |

| 3 | Methyl group introduction | Starting from methyl-substituted phenols or via methylation | Variable | Methylation often precedes cyclization |

| 4 | Ester hydrolysis | Acidic or basic hydrolysis of ethyl ester | 80–95 | Conversion to carboxylic acid |

Detailed Research Findings and Analysis

Base-Catalyzed Cyclization

The cyclization of 2-formylphenoxyacetate esters in the presence of anhydrous potassium carbonate in dry DMF at 92–94°C for 4 hours is a well-documented method to obtain benzofuran-2-carboxylate esters with good yields (up to 85%).

The reaction mechanism involves base-catalyzed intramolecular aldol condensation forming a carbinol intermediate, followed by dehydration to yield the benzofuran ring.

Electron-withdrawing substituents such as fluorine at the 7-position facilitate cyclization by stabilizing intermediates.

Transition-Metal Catalyzed Coupling

Palladium-catalyzed coupling of halogenated hydroxybenzoic acid esters with trialkylsilyl acetylenes under nitrogen atmosphere at 50–60°C for 6 hours yields silyl-protected benzofuran intermediates, which can be further deprotected and functionalized.

This method allows for the introduction of various substituents, including fluorine, by choosing appropriate halogenated precursors.

Fluorination Techniques

Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide provides regioselective fluorination at the 7-position on the benzofuran ring.

Alternatively, nucleophilic aromatic substitution can replace chlorine atoms with fluorine under basic conditions, especially when the chlorine is activated by adjacent electron-withdrawing groups.

Methyl Group Introduction

The methyl group at the 3-position is often introduced by starting with methyl-substituted phenols or acetophenones, which undergo cyclization to yield 3-methylbenzofuran derivatives.

This approach avoids post-cyclization alkylation, which can be less selective and lower yielding.

Carboxylic Acid Formation

The carboxylic acid at the 2-position is typically introduced as an ester during cyclization and then hydrolyzed.

Hydrolysis is performed under acidic or basic conditions, with yields typically above 80%, yielding the free acid in high purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Base-catalyzed cyclization | 2-fluorophenol + ethyl formate | K2CO3, DMF | 92–94°C, 4 h | 70–85 | Simple, good yield | Requires dry conditions |

| Pd-catalyzed coupling | Halogenated hydroxybenzoic esters + trialkylsilyl acetylene | PdCl2(dppf), CuI, triethylamine | 50–60°C, 6 h | ~70 | Versatile, allows substitution | Requires expensive catalysts |

| Electrophilic fluorination | Benzofuran intermediates | NFSI or N-chlorosuccinimide | RT to 60°C | 60–75 | Regioselective fluorination | Sensitive to reaction conditions |

| Ester hydrolysis | Ethyl benzofuran-2-carboxylate | Acid/base hydrolysis | RT to reflux | 80–95 | High purity acid | Requires purification |

The preparation of 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid involves a combination of base-catalyzed cyclization, selective fluorination, methyl group introduction via substituted precursors, and ester hydrolysis. The use of transition-metal catalysis and electrophilic fluorination enhances the efficiency and selectivity of the synthesis. These methods are supported by experimental data showing good yields and reproducibility under controlled conditions.

This comprehensive approach ensures the production of high-purity this compound suitable for further chemical or pharmaceutical applications.

化学反応の分析

Types of Reactions: 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

科学的研究の応用

7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

作用機序

The mechanism of action of 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen and Alkyl Group Variations

(a) 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid

- Structure : Bromine (position 5) and chlorine (position 7) replace fluorine, while retaining the methyl (position 3) and carboxylic acid (position 2) groups.

(b) 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid

- Structure : Features a methylsulfanyl group at position 3 and an acetic acid side chain instead of a direct carboxylic acid group at position 2. The fluorine is at position 5 (vs. 7 in the target compound) .

- Crystallography : The benzofuran core is planar, with carboxyl groups forming intermolecular O–H···O hydrogen bonds, creating dimeric structures in the solid state .

- Pharmacological Relevance : Analogues with sulfanyl groups exhibit antibacterial and antifungal activities, suggesting that the target compound’s fluorine and methyl groups may modulate similar bioactivity .

Ring Saturation and Functional Group Modifications

(a) 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

- Structure : The benzofuran ring is partially saturated (2,3-dihydro), reducing aromaticity. A methyl group is at position 7, and the carboxylic acid is at position 2 .

- Impact : Reduced planarity may decrease π-π stacking interactions, affecting solubility and crystallinity compared to the fully aromatic target compound .

(b) 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

- Structure : Replaces the benzofuran oxygen with a nitrogen (indole core), introducing a chloro substituent at position 7 .

- Bioactivity : Indole derivatives are prominent in drug discovery (e.g., antiviral agents), highlighting how core heterocycle changes (benzofuran vs. indole) influence target selectivity .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Benzofuran Derivatives

生物活性

7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 194.16 g/mol. It features a fluorine atom at the 7-position and a methyl group at the 3-position of the benzofuran ring system, along with a carboxylic acid functional group that enhances its reactivity and biological activity.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, benzofuran derivatives have been shown to inhibit:

- Topoisomerase I

- Sigma receptors

- Carbonic anhydrase

These interactions suggest potential applications in cancer therapy and other diseases characterized by dysregulated enzyme activity.

Cellular Effects

The compound exhibits profound effects on cellular processes, including:

- Modulation of cell signaling pathways : It influences gene expression and cellular metabolism.

- Immune response enhancement : Studies indicate that it may enhance immune responses in human lymphocytes.

- Anti-tumor properties : In vitro studies demonstrate its ability to inhibit cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules, which can lead to:

- Inhibition of rapid sodium ion influx in myocardial conduction fibers, reducing conduction velocity.

- Alterations in gene expression through enzyme inhibition or activation .

Dosage Effects in Animal Models

Research indicates that the biological effects of the compound vary significantly with dosage:

- Low doses may enhance immune responses.

- High doses could potentially lead to toxic effects.

Metabolic Pathways

The compound participates in various metabolic pathways, interacting with enzymes such as cytochrome P450. It undergoes transformations like hydroxylation and conjugation, which affect its bioavailability and pharmacological activity.

Transport and Distribution

The transport mechanisms of this compound involve specific membrane transporters that influence its localization within cells. This distribution is crucial for its efficacy as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including this compound. It has shown moderate to good activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzofuran derivatives:

- Anticancer Activity : A study highlighted that compounds with methyl substitutions at specific positions on the benzofuran ring exhibited enhanced antiproliferative activity against various cancer cell lines, demonstrating the importance of structural modifications for therapeutic efficacy .

- Antimicrobial Studies : Investigations into the antimicrobial effects revealed significant inhibition zones against multiple bacterial strains, suggesting potential use as an antibacterial agent .

Q & A

Q. What are the recommended synthetic routes for 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step processes, including:

- Benzofuran Core Construction : Friedländer condensation (using salicylaldehyde derivatives and ketones) or cyclization of substituted phenols with propargyl alcohols .

- Functionalization : Fluorination at the 7-position via electrophilic substitution or transition-metal-catalyzed C–H activation. Methyl and carboxylic acid groups are introduced via alkylation/hydrolysis or carboxylation reactions .

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. Optimization Tips :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical interpretation considerations?

Key methods include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). Fluorine’s electron-withdrawing effect deshields adjacent protons .

- ¹⁹F NMR : Detect the fluorine substituent (δ -110 to -120 ppm for aryl-F) .

- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical mass (C₁₀H₇FO₃: 194.16 g/mol) .

Q. Challenges :

- Signal splitting in NMR due to fluorine coupling.

- Carboxylic acid tautomerism may complicate peak assignments .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure, and what intermolecular interactions are typically observed?

Q. Data Interpretation :

Q. What strategies are effective in analyzing contradictory data from synthetic batches, such as yield or purity discrepancies?

- Root-Cause Analysis :

- Reagent Quality : Test for trace moisture (Karl Fischer titration) or oxidants.

- Reaction Monitoring : Use in-situ FTIR or GC-MS to detect intermediates/byproducts .

- Yield Improvement :

- Purity Control :

Q. How do fluorine and methyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Fluorine Effects :

- Methyl Group Effects :

Q. Experimental Validation :

- Conduct Hammett studies to quantify substituent electronic effects.

- Compare reaction rates with analogs lacking fluorine/methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。